molecular formula C18H17N3O2S B2665652 N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251576-40-5

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2665652
CAS No.: 1251576-40-5
M. Wt: 339.41
InChI Key: PCWPLYBQIFSWBO-UHFFFAOYSA-N
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Description

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring, a carboxamide group, and a methylthio-substituted phenyl group. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the indole-3-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-(methylthio)phenyl)glycine in the presence of a base such as triethylamine to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated indole derivatives

Scientific Research Applications

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(phenylamino)-2-oxoethyl)-1H-indole-3-carboxamide
  • N-(2-(methylthio)phenyl)-1H-indole-3-carboxamide

Uniqueness

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to the presence of both the methylthio-substituted phenyl group and the indole carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-24-16-9-5-4-8-15(16)21-17(22)11-20-18(23)13-10-19-14-7-3-2-6-12(13)14/h2-10,19H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWPLYBQIFSWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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